Piperazine, 1,1'-(1,2-phenylene)bis-
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Overview
Description
Piperazine, 1,1’-(1,2-phenylene)bis- is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 1,2-phenylene group linking two piperazine units. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine, 1,1’-(1,2-phenylene)bis- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the ring-opening of aziridines under the action of N-nucleophiles, which allows for the formation of piperazine rings in high yields . Additionally, parallel solid-phase synthesis and photocatalytic synthesis have been explored for the production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from the reactions of piperazine, 1,1’-(1,2-phenylene)bis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield secondary or tertiary amines .
Scientific Research Applications
Piperazine, 1,1’-(1,2-phenylene)bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, piperazine derivatives are investigated for their potential as therapeutic agents due to their diverse biological activities, including antiviral, antifungal, and anticancer properties . Additionally, piperazine derivatives are used in the development of new drugs and as intermediates in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of piperazine, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The compound’s effects on other molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine, 1,1’-(1,2-phenylene)bis- include other piperazine derivatives such as 1,4-diazacyclohexane, 1,4-piperazine, and 1,4-diethylenediamine . These compounds share the basic piperazine ring structure but differ in the substituents attached to the ring.
Uniqueness: Piperazine, 1,1’-(1,2-phenylene)bis- is unique due to the presence of the 1,2-phenylene group linking the two piperazine units. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents . The presence of the phenylene group also enhances the compound’s ability to interact with various molecular targets, contributing to its diverse biological activities .
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H22N4/c1-2-4-14(18-11-7-16-8-12-18)13(3-1)17-9-5-15-6-10-17/h1-4,15-16H,5-12H2 |
InChI Key |
WJNQOSSOZKKBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
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